

# **Application Notes and Protocols for PET Imaging of (+)-Tomoxetine Receptor Occupancy**

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Positron Emission Tomography (PET) to measure the receptor occupancy of **(+)-Tomoxetine**, a selective norepinephrine transporter (NET) inhibitor. The following protocols are based on established methodologies for imaging NET occupancy in both preclinical and clinical settings.

#### Introduction

(+)-Tomoxetine, the R-(-) isomer of tomoxetine, is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] PET imaging is a powerful, non-invasive technique that allows for the in vivo quantification of receptor or transporter occupancy by a drug.[2][3][4] By measuring the displacement of a specific radioligand from its target, PET studies can determine the relationship between drug dosage, plasma concentration, and the extent of target engagement in the brain.[2][4] This information is crucial for optimizing dosing schedules and making informed decisions in drug development.[3]

This document outlines the protocols for conducting PET studies to measure **(+)-Tomoxetine** occupancy at the NET using the radioligands (S,S)-[11C]O-methylreboxetine ([11C]MRB) and (S,S)-[18F]FMeNER-D<sub>2</sub>.

# Signaling Pathway of the Norepinephrine Transporter (NET)



The primary mechanism of action of **(+)-Tomoxetine** is the inhibition of the norepinephrine transporter. NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[3] By blocking NET, **(+)-Tomoxetine** increases the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission.



Click to download full resolution via product page

Norepinephrine Transporter (NET) Signaling Pathway.

# **Radioligands for NET PET Imaging**

The selection of a suitable radioligand is critical for a successful receptor occupancy study. The following radioligands have been successfully used for imaging NET.



| Radioligand                                       | Half-life<br>(minutes) | Precursor                                                  | Synthesis<br>Time (minutes) | Typical Molar<br>Activity (GBq/<br>µmol) |
|---------------------------------------------------|------------------------|------------------------------------------------------------|-----------------------------|------------------------------------------|
| [ <sup>11</sup> C]MRB                             | 20.4                   | (S,S)-2-<br>(morpholin-2-yl-<br>phenyl-methoxy)-<br>phenol | ~40                         | 63-85                                    |
| (S,S)-<br>[ <sup>18</sup> F]FMeNER-D <sub>2</sub> | 109.8                  | Unprotected<br>(S,S)-desfluoro-<br>reboxetine (NER)        | ~95                         | 430-1707                                 |

# **Experimental Protocols**

A typical receptor occupancy study involves a baseline PET scan without the drug, followed by a second PET scan after the administration of **(+)-Tomoxetine**.[4] The percentage change in radioligand binding between the two scans is used to calculate receptor occupancy.

### **Radioligand Synthesis**

- a) Synthesis of [11C]MRB [11C]MRB is synthesized via the C-11 methylation of its precursor, (S,S)-2-(morpholin-2-yl-phenyl-methoxy)-phenol.[2][4]
- Produce [11C]CO<sub>2</sub> via the 14N(p,α)11C nuclear reaction in a cyclotron.
- Convert [11C]CO2 to [11C]CH3I (methyl iodide).
- React [11C]CH3I with the precursor in the presence of a base.
- Purify the final product using high-performance liquid chromatography (HPLC).
- The total synthesis time is approximately 40 minutes, with a radiochemical purity of >96%.[2]
- b) Synthesis of (S,S)-[18F]FMeNER-D<sub>2</sub> (S,S)-[18F]FMeNER-D<sub>2</sub> is synthesized through the fluoromethylation of its unprotected precursor.[5]
- Produce [18F]Fluoride in a cyclotron.



- Perform azeotropic drying of the [18F]Fluoride.
- React with Br<sub>2</sub>CD<sub>2</sub> to produce 1-bromo-2-[18F]fluoromethane-D<sub>2</sub> ([18F]BFM).
- Distill the [18F]BFM and react it with the unprotected precursor NER.
- Purify the final product using HPLC and solid-phase extraction (SPE).
- A fully automated synthesis can yield the final product in approximately 95 minutes.[5][6]

#### **Subject Preparation**

- a) Non-human Primates (e.g., Rhesus or Cynomolgus Monkeys)
- Fasting: Animals should be fasted overnight prior to the PET scan.
- Anesthesia: Anesthetize the animal for the duration of the imaging session. A common choice is isoflurane, though its potential effects on tracer metabolism should be considered.
   [7]
- Catheterization: Place intravenous catheters for radioligand injection and arterial blood sampling.
- b) Human Subjects
- Informed Consent: Obtain written informed consent from all participants.
- Medical History: Record a thorough medical history, including any current medications.
- Fasting: Subjects should fast for at least 4-6 hours prior to the scan. Water is permitted.
- Abstinence: Subjects should refrain from caffeine, alcohol, and smoking for at least 24 hours before the scan.
- Catheterization: Insert intravenous catheters for radioligand administration and, if required by the protocol, arterial blood sampling.

## (+)-Tomoxetine Administration



For occupancy studies, **(+)-Tomoxetine** is administered before the second PET scan. The dosage and timing will depend on the study design.

| Subject Type       | (+)-Tomoxetine<br>Dose     | Administration<br>Route | Timing                                                                                          |
|--------------------|----------------------------|-------------------------|-------------------------------------------------------------------------------------------------|
| Non-human Primates | e.g., 0.13 mg/kg           | Intravenous infusion    | Infusion starts 2 hours before the PET scan.                                                    |
| Human Subjects     | e.g., 25, 50, or 100<br>mg | Oral (po)               | Administered a specific time before the second PET scan to allow for peak plasma concentration. |

### **PET Scan Acquisition**

- Positioning: Position the subject in the PET scanner to ensure the brain is within the field of view.
- Transmission Scan: Perform a transmission scan for attenuation correction.
- Radioligand Injection: Administer a bolus injection of the radioligand (e.g., ~250 MBq of [¹¹C]MRB or ~190 MBq of (S,S)-[¹8F]FMeNER-D₂).
- Dynamic Scan: Acquire dynamic PET data for 90-120 minutes for [<sup>11</sup>C]MRB or up to 240 minutes for (S,S)-[<sup>18</sup>F]FMeNER-D<sub>2</sub>.
- Arterial Blood Sampling: If required, collect serial arterial blood samples throughout the scan to measure the arterial input function.

#### **Data Analysis**

- Image Reconstruction: Reconstruct the dynamic PET images with corrections for attenuation, scatter, and randoms.
- Image Co-registration: Co-register the PET images with the subject's MRI scan to define regions of interest (ROIs).



- Time-Activity Curves (TACs): Generate TACs for each ROI.
- Kinetic Modeling: Apply a kinetic model to the TACs to estimate the binding potential (BP\_ND\_). The simplified reference tissue model (SRTM) or a two-tissue compartment model with arterial input function can be used. The caudate is often used as a reference region for NET imaging.[8]
- Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula:[1]

$$RO(\%) = [(BP_ND_^(baseline) - BP_ND_^(drug)) / BP_ND_^(baseline)] \times 100$$

Where BP\_ND\_^(baseline) is the binding potential from the first scan and BP\_ND\_^(drug) is the binding potential from the second scan after **(+)-Tomoxetine** administration.

# **Experimental Workflow**





Click to download full resolution via product page

Experimental Workflow for a PET Receptor Occupancy Study.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from representative **(+)-Tomoxetine** PET occupancy studies.



Table 1: (+)-Tomoxetine Occupancy of Norepinephrine Transporter (NET)

| Radioliga<br>nd                                       | Subject               | (+)-<br>Tomoxeti<br>ne Dose       | Plasma<br>Concentr<br>ation<br>(ng/mL) | NET<br>Occupan<br>cy (%) | Brain<br>Region                 | Referenc<br>e |
|-------------------------------------------------------|-----------------------|-----------------------------------|----------------------------------------|--------------------------|---------------------------------|---------------|
| [ <sup>11</sup> C]MRB                                 | Rhesus<br>Monkey      | 0.13 mg/kg<br>(ED <sub>50</sub> ) | 31 ± 10<br>(IC <sub>50</sub> )         | 50                       | Thalamus                        | [9]           |
| (S,S)-<br>[ <sup>18</sup> F]FMeN<br>ER-D <sub>2</sub> | Cynomolgu<br>s Monkey | 0.03 - 1.0<br>mg/kg               | -                                      | 38 - 82                  | Thalamus,<br>Locus<br>Coeruleus | [10]          |
| [¹¹C]MRB                                              | Human                 | 25 mg                             | -                                      | ~24                      | Midbrain                        | [11]          |
| [¹¹C]MRB                                              | Human                 | 100 mg                            | -                                      | ~31                      | Midbrain                        | [11]          |

Table 2: Radioligand Binding Potentials (BP\_ND\_) at Baseline

| Radioligand                                           | Subject          | Thalamus    | Locus<br>Coeruleus <i>l</i><br>Midbrain | Caudate<br>(Reference) | Reference |
|-------------------------------------------------------|------------------|-------------|-----------------------------------------|------------------------|-----------|
| [ <sup>11</sup> C]MRB                                 | Rhesus<br>Monkey | 1.8 ± 0.3   | -                                       | -                      | [9]       |
| (S,S)-<br>[ <sup>18</sup> F]FMeNER<br>-D <sub>2</sub> | Human            | 0.54 ± 0.19 | 0.35 ± 0.25                             | -                      | [8]       |
| [ <sup>11</sup> C]MRB                                 | Human            | 1.48 (DVR)  | 1.48 (DVR)                              | 1.0 (DVR)              | [11]      |

**DVR: Distribution Volume Ratio** 

## Conclusion

PET imaging with radioligands such as [11C]MRB and (S,S)-[18F]FMeNER-D2 is a valuable tool for quantifying the in vivo occupancy of the norepinephrine transporter by **(+)-Tomoxetine**. The



protocols and data presented here provide a framework for designing and conducting robust receptor occupancy studies to support the development of drugs targeting the noradrenergic system. Careful adherence to standardized procedures is essential for obtaining high-quality, reproducible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Calculating occupancy when one does not have baseline: a comparison of different options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, enantiomeric resolution, and selective C-11 methylation of a highly selective radioligand for imaging the norepinephrine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The norepinephrine transporter in physiology and disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S,S)-[11C]Methylreboxetine Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [18F]FMeNER-D2: Reliable fully-automated synthesis for visualization of the norepinephrine transporter PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]FMeNER-D2: reliable fully-automated synthesis for visualization of the norepinephrine transporter PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer
  [18F]3F4AP PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of norepinephrine transporter in the human brain using PET with (S,S)-18F-FMeNER-D2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 10. The norepinephrine transporter and its regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging the norepinephrine transporter in humans with (S,S)-[11C]O-methyl reboxetine and PET: problems and progress PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Application Notes and Protocols for PET Imaging of (+)-Tomoxetine Receptor Occupancy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194884#pet-imaging-protocols-for-measuring-tomoxetine-receptor-occupancy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com